(E)-3-(Dimethylamino)-2-formylacrylonitrile
Overview
Description
(E)-3-(Dimethylamino)-2-formylacrylonitrile is an organic compound characterized by its unique structure, which includes a dimethylamino group, a formyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Dimethylamino)-2-formylacrylonitrile typically involves the reaction of dimethylamine with acrylonitrile under controlled conditions. One common method is the condensation reaction between dimethylamine and acrylonitrile in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods often focus on minimizing by-products and maximizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Dimethylamino)-2-formylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or other amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or aldehydes, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(E)-3-(Dimethylamino)-2-formylacrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals or bioactive compounds.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(Dimethylamino)-2-formylacrylonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The nitrile group can act as an electrophile, making the compound reactive towards nucleophiles. These interactions and reactivities are crucial in determining the compound’s behavior in different chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(Dimethylamino)-2-formylacrylonitrile: can be compared with other compounds such as and .
Dimethylaminobenzaldehyde: is used in similar synthetic applications and has comparable reactivity due to the presence of the dimethylamino group.
Dimethylaminoethyl methacrylate: is another related compound used in polymer chemistry and has similar functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility in synthesis. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-formylprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-8(2)4-6(3-7)5-9/h4-5H,1-2H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUXUDNMISMLAO-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=O)\C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13974-68-0 | |
Record name | NSC128002 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128002 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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